molecular formula C9H8Cl2N2 B1423838 5-Chloro-quinolin-4-ylamine hydrochloride CAS No. 114306-26-2

5-Chloro-quinolin-4-ylamine hydrochloride

Cat. No. B1423838
CAS RN: 114306-26-2
M. Wt: 215.08 g/mol
InChI Key: WZPYRPFRHYQDDN-UHFFFAOYSA-N
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Description

5-Chloro-quinolin-4-ylamine hydrochloride is a chemical compound with the molecular formula C9H8Cl2N2 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Chloro-quinolin-4-ylamine hydrochloride, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 5-Chloro-quinolin-4-ylamine hydrochloride consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 215.08 .


Chemical Reactions Analysis

Quinoline and its derivatives, including 5-Chloro-quinolin-4-ylamine hydrochloride, undergo various chemical reactions. These include nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

5-Chloro-quinolin-4-ylamine hydrochloride is a light yellow solid .

Scientific Research Applications

Antioxidant Activity

5-Chloro-quinolin-4-ylamine derivatives have been synthesized and evaluated for their in vitro antioxidant activities. These compounds, specifically synthesized imines, displayed significant DPPH radical scavenging activity, indicating potential antioxidant properties. The study highlights the compound's ability to act as a radical scavenger, suggesting its usefulness in combating oxidative stress-related conditions (Mallesha, Kendagannaswamy, & Mohana, 2013).

Antimicrobial Activity

Research has explored the antimicrobial properties of quinoline derivatives. For instance, metal chelates of quinoline derivatives demonstrated antimicrobial activity against various pathogens. This study underscores the potential of quinoline compounds, including those related to 5-Chloro-quinolin-4-ylamine, in developing new antimicrobial agents (Patel & Singh, 2009).

Anti-inflammatory and Analgesic Activity

Quinoline derivatives bearing azetidinones scaffolds, related to the structural framework of 5-Chloro-quinolin-4-ylamine, have shown promising anti-inflammatory and analgesic activities. This research indicates the potential therapeutic applications of such compounds in treating inflammation and pain, providing a basis for further investigation into their pharmacological properties (Gupta & Mishra, 2016).

Antimalarial and Anticancer Activity

Several studies have investigated the antimalarial and anticancer activities of quinoline derivatives. For example, 4-aminoquinoline-derived thiazolidines, structurally related to 5-Chloro-quinolin-4-ylamine, exhibited significant antimalarial activity and inhibited heme polymerization, a critical process in malaria pathogenesis. This highlights the potential of quinoline compounds in malaria treatment (Solomon et al., 2013). Additionally, quinoline derivatives have been explored for their anticancer properties, indicating their potential in developing novel cancer therapies.

Safety and Hazards

This compound is harmful to aquatic life . Precautions should be taken to avoid breathing dust, and it should be handled only in well-ventilated areas or outdoors . It should not be ingested, and skin should be washed thoroughly after handling .

Future Directions

Quinoline derivatives, including 5-Chloro-quinolin-4-ylamine hydrochloride, continue to be a focus of research due to their versatile applications in medicinal and industrial chemistry . Future research directions include the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives .

properties

IUPAC Name

5-chloroquinolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2.ClH/c10-6-2-1-3-8-9(6)7(11)4-5-12-8;/h1-5H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPYRPFRHYQDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696192
Record name 5-Chloroquinolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114306-26-2
Record name 5-Chloroquinolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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